molecular formula C19H18N6O2 B6006682 3-ETHOXY-4-HYDROXYBENZALDEHYDE 1-(8-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE

3-ETHOXY-4-HYDROXYBENZALDEHYDE 1-(8-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE

Cat. No.: B6006682
M. Wt: 362.4 g/mol
InChI Key: GWMYWOVSGRWGSY-KEBDBYFISA-N
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Description

3-ETHOXY-4-HYDROXYBENZALDEHYDE 1-(8-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE is a complex organic compound that combines the structural features of benzaldehyde, triazinoindole, and hydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHOXY-4-HYDROXYBENZALDEHYDE 1-(8-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 1-(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-ETHOXY-4-HYDROXYBENZALDEHYDE 1-(8-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-ETHOXY-4-HYDROXYBENZALDEHYDE 1-(8-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ETHOXY-4-HYDROXYBENZALDEHYDE 1-(8-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ETHOXY-4-HYDROXYBENZALDEHYDE 1-(8-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE is unique due to its combination of structural features from benzaldehyde, triazinoindole, and hydrazone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-ethoxy-4-[(E)-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-3-27-16-9-12(5-7-15(16)26)10-20-24-19-22-18-17(23-25-19)13-8-11(2)4-6-14(13)21-18/h4-10,26H,3H2,1-2H3,(H2,21,22,24,25)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMYWOVSGRWGSY-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NC3=C(C4=C(N3)C=CC(=C4)C)N=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=NC3=C(C4=C(N3)C=CC(=C4)C)N=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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